
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile is an organic compound characterized by the presence of a hydroxymethyl group, a nitrophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Amines, alcohols
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-(Carboxymethyl)-3-(4-nitrophenyl)propanenitrile
Reduction: 2-(Hydroxymethyl)-3-(4-aminophenyl)propanenitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl group can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-3-(4-aminophenyl)propanenitrile: Similar structure but with an amino group instead of a nitro group.
2-(Hydroxymethyl)-3-(4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of a nitro group.
2-(Hydroxymethyl)-3-(4-chlorophenyl)propanenitrile: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
2286-51-3 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3-(4-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C10H10N2O3/c11-6-9(7-13)5-8-1-3-10(4-2-8)12(14)15/h1-4,9,13H,5,7H2 |
InChI Key |
NPRLRVSSIDYRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)

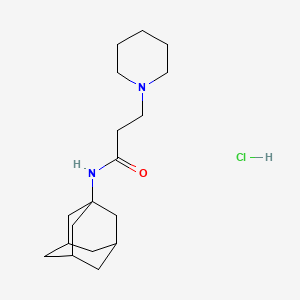
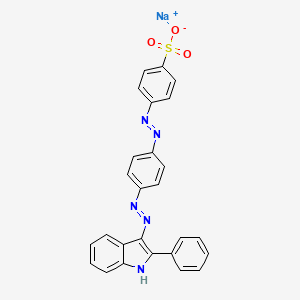
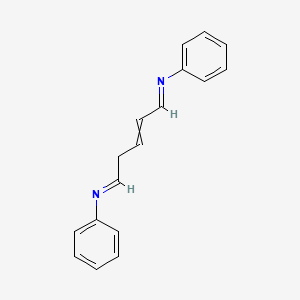
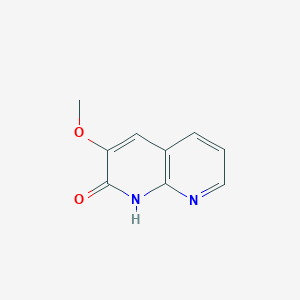
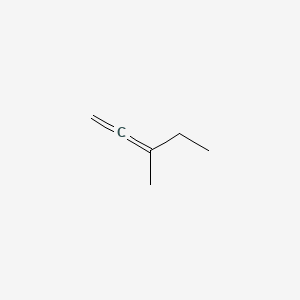
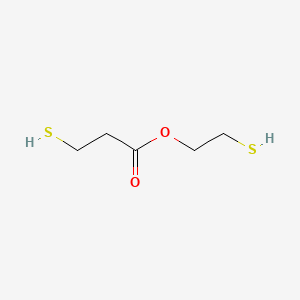
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
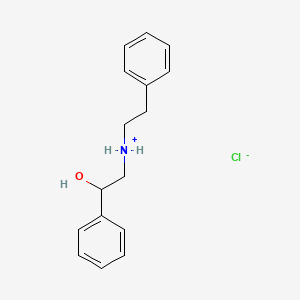
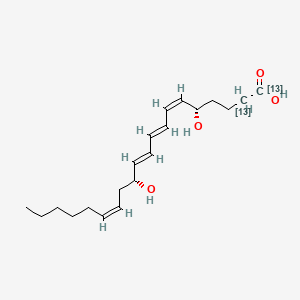
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
